molecular formula C10H10N2O6 B2919982 1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate CAS No. 1621671-28-0

1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate

Cat. No. B2919982
CAS RN: 1621671-28-0
M. Wt: 254.198
InChI Key: ABEKXTHLCPDVMX-UHFFFAOYSA-N
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Description

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Scientific Research Applications

    Antioxidant Activity

    • Recent research indicates that this compound possesses good radical scavenging activity. Its IC50 values suggest its potential as an antioxidant. Further investigations could explore its role in mitigating oxidative stress-related diseases.

    Anti-Inflammatory Agents

    • The same study highlights the compound’s potential as an anti-inflammatory agent. Its synthetic derivatives may offer novel therapeutic options for managing inflammatory conditions.

    Materials Science

    • A study reveals that the decomposition product of this compound acts as a nucleating agent for a specific polymer (DMBI-H). This effect enhances the conductivity of the final doped polymer films. Researchers could explore its use in organic electronics and conductive materials.

properties

IUPAC Name

dimethyl 2-(3-nitropyridin-4-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-17-9(13)8(10(14)18-2)6-3-4-11-5-7(6)12(15)16/h3-5,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEKXTHLCPDVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate

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